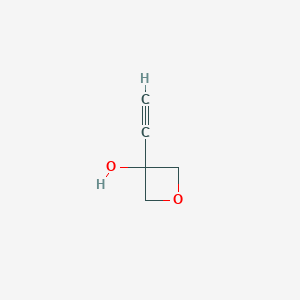

3-Ethynyloxetan-3-ol

CAS No.: 1352492-38-6

Cat. No.: VC2685635

Molecular Formula: C5H6O2

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352492-38-6 |

|---|---|

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.1 g/mol |

| IUPAC Name | 3-ethynyloxetan-3-ol |

| Standard InChI | InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 |

| Standard InChI Key | VDKFNBYHNNAJBC-UHFFFAOYSA-N |

| SMILES | C#CC1(COC1)O |

| Canonical SMILES | C#CC1(COC1)O |

Introduction

Structural Characteristics and Chemical Properties

3-Ethynyloxetan-3-ol consists of a four-membered oxetane ring (a cyclic ether containing one oxygen atom) with both an ethynyl (acetylenic, -C≡CH) group and a hydroxyl (-OH) group attached to the carbon at position 3. This structural arrangement creates a tertiary alcohol with unique chemical properties due to the strained nature of the oxetane ring combined with the reactivity of both functional groups.

The compound features several key properties that contribute to its chemical versatility:

The oxetane ring introduces ring strain that enhances reactivity compared to unstrained ethers, making it susceptible to ring-opening reactions under appropriate conditions. This strained heterocycle contributes significantly to the compound's conformational properties and influences its three-dimensional structure in ways that can be advantageous for molecular recognition in biological systems .

The tertiary hydroxyl group provides opportunities for hydrogen bonding, esterification, and dehydration reactions, while the terminal alkyne (ethynyl) functionality enables participation in numerous synthetic transformations including click chemistry, coupling reactions, and metal-catalyzed transformations. This combination of functional groups makes 3-Ethynyloxetan-3-ol an exceptionally versatile synthetic building block.

Physical Properties

| Property | Value or Description |

|---|---|

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid (theoretical) |

| Solubility | Likely soluble in polar organic solvents (e.g., THF, ethyl acetate) |

| Boiling Point | Not precisely determined (expected to be higher than 3-oxetanone) |

| Melting Point | Not precisely determined |

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-Ethynyloxetan-3-ol, drawing from established methods used for similar oxetane derivatives.

Synthesis from 3-Oxetanone

The most direct synthetic route to 3-Ethynyloxetan-3-ol involves the nucleophilic addition of an ethynyl nucleophile to 3-oxetanone. This approach mirrors the synthesis methods described for related tertiary alcohol-containing oxetanes in the literature . The reaction typically follows this general procedure:

-

An oven-dried reaction vessel is charged with anhydrous THF under inert atmosphere

-

The solution is cooled to approximately -78°C

-

An ethynylating agent (ethynylmagnesium bromide or ethynyllithium) is added dropwise

-

3-Oxetanone is added slowly to the reaction mixture

-

The reaction is allowed to warm gradually to room temperature over several hours

-

After appropriate workup, the crude product is purified by chromatography

This methodology is analogous to the synthesis of 3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol described in the literature, where researchers performed lithium-halogen exchange on an aryl bromide followed by addition to 3-oxetanone .

Alternative Synthetic Approaches

Alternative approaches to synthesizing 3-Ethynyloxetan-3-ol may involve:

-

Paternò-Büchi photocycloaddition reactions using appropriately substituted alkenes and carbonyl compounds

-

Ring-closing reactions of hydroxyl-containing precursors bearing terminal alkynes

-

Modification of existing oxetane compounds through appropriate functional group transformations

These methods would require careful optimization of reaction conditions to achieve satisfactory yields and purity of the desired product.

Chemical Reactivity

3-Ethynyloxetan-3-ol exhibits diverse reactivity patterns attributable to its three main functional features: the oxetane ring, the tertiary alcohol, and the terminal alkyne.

Oxetane Ring Reactivity

The strained oxetane ring in 3-Ethynyloxetan-3-ol can participate in several types of reactions:

-

Acid-catalyzed ring-opening reactions, particularly in the presence of Lewis acids such as SnCl₄, which can facilitate transformations similar to those described for other oxetane derivatives

-

Cationic polymerization processes to form polyethers, as demonstrated with related oxetane compounds

-

Nucleophilic ring-opening reactions with appropriate nucleophiles, leading to linear derivatives

The ring-opening polymerization of oxetanes has been extensively studied and represents an important application area for these compounds. For instance, oxetane monomers have been used in the development of pseudo-dendrimers and pseudo-poly(dendron)s through appropriate chemical modifications .

Hydroxyl Group Reactivity

The tertiary alcohol functionality in 3-Ethynyloxetan-3-ol can undergo typical reactions of alcohols:

-

Esterification with carboxylic acids or acid derivatives to form esters

-

Dehydration reactions that may lead to ring-rearranged products

-

Etherification reactions to form ethers

-

Oxidation reactions, although these may be challenging due to the tertiary nature of the alcohol

Ethynyl Group Reactivity

The terminal alkyne functionality enables various transformations:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a key reaction in click chemistry

-

Sonogashira coupling with aryl or vinyl halides to form extended conjugated systems

-

Hydration reactions to yield ketones

-

Cyclization reactions, potentially involving the neighboring hydroxyl group

This rich reactivity profile makes 3-Ethynyloxetan-3-ol an attractive building block for the construction of complex molecular architectures.

Applications in Scientific Research

Medicinal Chemistry

Oxetane-containing compounds have emerged as valuable structural elements in drug discovery, functioning as bioisosteres for carbonyl groups and geminal dimethyl groups. The incorporation of oxetanes into drug candidates has been shown to confer several advantageous properties:

-

Enhanced metabolic stability

-

Improved aqueous solubility

-

Modified hydrogen bonding capabilities

-

Optimal conformational control

Research has demonstrated that oxetane-containing compounds can function as inhibitors of various biological targets, including tubulin polymerization and METTL3 (N6-adenosine-methyltransferase), which is implicated in several cancers . The unique structure of 3-Ethynyloxetan-3-ol provides opportunities for developing novel bioactive compounds with enhanced pharmacological properties.

The oxetane motif has been specifically explored in the development of compounds that function as both antiproliferative agents and tumor-selective vascular disrupting agents, highlighting the potential therapeutic versatility of oxetane-containing molecules .

Polymer Chemistry

Oxetanes serve as valuable monomers in polymer chemistry, capable of undergoing ring-opening polymerization to form polyethers with diverse properties.

| Polymer Type | Starting Material | Catalyst | Applications |

|---|---|---|---|

| Linear Polyethers | 3-Ethynyloxetan-3-ol | Lewis acids (BF₃·OEt₂) | Functional materials, drug delivery |

| Branched Polymers | Modified 3-Ethynyloxetan-3-ol | Cationic initiators | Coatings, adhesives |

| Click-Functionalized Polymers | 3-Ethynyloxetan-3-ol and derivatives | Cu(I) catalysts | Biomedical applications |

The ethynyl functionality in 3-Ethynyloxetan-3-ol provides additional opportunities for post-polymerization modification and cross-linking, potentially leading to materials with enhanced thermal, mechanical, and optical properties. Related oxetane monomers have been used to create pseudo-dendrimers and pseudo-poly(dendron)s through appropriate chemical transformations .

Materials Science

In materials science, oxetane-containing compounds have found applications in:

-

Photopolymerizable compositions for coatings and adhesives

-

Development of hydrogels for controlled drug release

-

Creation of materials with specialized optical properties

-

High-energy propellant binders for advanced materials

The combination of the oxetane ring with the ethynyl functionality in 3-Ethynyloxetan-3-ol provides unique opportunities for the development of materials with tailored properties through selective chemical modifications.

Structure-Activity Relationships in Drug Design

The structural features of 3-Ethynyloxetan-3-ol offer multiple sites for modification to optimize biological activity in drug discovery programs.

Oxetane Ring Modifications

Modifications to the oxetane ring can significantly impact the biological activity of resulting compounds:

-

Substitution at positions 2 or 4 can alter the electronic properties and steric environment

-

Ring size variations (expanding to larger heterocycles or contracting to three-membered rings) can modify binding properties

-

Incorporation into fused ring systems can create rigid scaffolds with defined spatial arrangements

Functional Group Modifications

The hydroxyl and ethynyl groups provide additional opportunities for structural diversification:

-

The hydroxyl group can be derivatized to form esters, ethers, or eliminated to form unsaturated derivatives

-

The ethynyl group can participate in click chemistry, coupling reactions, or coordination to metals

These modifications can be strategically employed to optimize properties such as target binding affinity, metabolic stability, and membrane permeability.

| Modification Type | Effect on Physicochemical Properties | Effect on Biological Activity |

|---|---|---|

| Oxetane substitution | Altered lipophilicity, solubility | Modified target interaction, metabolic stability |

| Hydroxyl derivatization | Changed hydrogen bonding, solubility | Altered membrane permeability, prodrug formation |

| Ethynyl functionalization | Increased molecular weight, lipophilicity | Enhanced binding specificity, potential for covalent inhibition |

Experimental Considerations

Stability Considerations

The stability of 3-Ethynyloxetan-3-ol may be influenced by:

-

The strained nature of the oxetane ring, which may make it susceptible to ring-opening under acidic conditions

-

The reactivity of the terminal alkyne, which may undergo additions or polymerization

-

The presence of the tertiary alcohol, which may participate in elimination reactions

Appropriate storage conditions (low temperature, inert atmosphere, protection from light) are recommended to maintain the compound's integrity.

Future Research Directions

Research on 3-Ethynyloxetan-3-ol and related compounds continues to evolve, with several promising directions for future investigation:

-

Development of novel synthetic methodologies for the efficient and stereoselective preparation of 3-substituted oxetan-3-ols, building on existing approaches for related compounds

-

Exploration of the compound's potential in medicinal chemistry, particularly as a building block for the construction of libraries of bioactive compounds targeting specific diseases

-

Investigation of the material properties of polymers derived from 3-Ethynyloxetan-3-ol, with focus on applications in drug delivery, tissue engineering, and functional coatings

-

Study of the reaction mechanisms involved in the transformations of 3-Ethynyloxetan-3-ol, providing insights that could inform the design of new reactions and synthetic strategies

-

Development of sustainable, environmentally friendly approaches to the synthesis and utilization of oxetane-containing compounds

Analytical Methods

Several analytical techniques are commonly employed for the characterization and quality control of oxetane-containing compounds like 3-Ethynyloxetan-3-ol:

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) with UV detection is valuable for assessing purity and monitoring reactions

-

Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), provides information on volatile components and contaminants

-

Thin-Layer Chromatography (TLC) offers a rapid method for reaction monitoring and preliminary purity assessment

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

-

Infrared (IR) spectroscopy helps identify functional groups

-

Mass Spectrometry (MS) confirms molecular weight and can provide fragmentation patterns useful for structural elucidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume